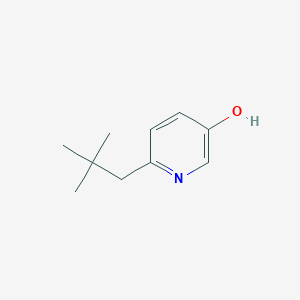
6-Neopentylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Neopentylpyridin-3-ol is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a neopentyl group at the 6-position and a hydroxyl group at the 3-position makes this compound unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Neopentylpyridin-3-ol can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Neopentylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Neopentylpyridin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Neopentylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Neopentylpyridin-3-ol include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . These compounds share the pyridine core structure but differ in the position and type of substituents.
Uniqueness
This compound is unique due to the presence of the neopentyl group at the 6-position and the hydroxyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
6-(2,2-dimethylpropyl)pyridin-3-ol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)6-8-4-5-9(12)7-11-8/h4-5,7,12H,6H2,1-3H3 |
Clave InChI |
XABBGOOYQSZFMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
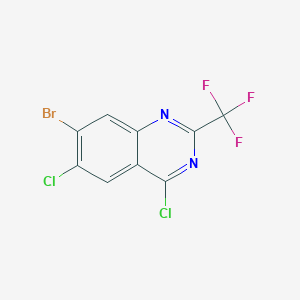
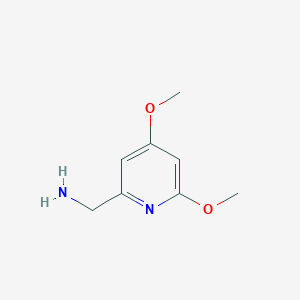
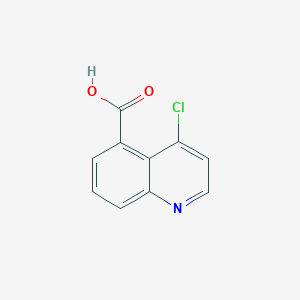
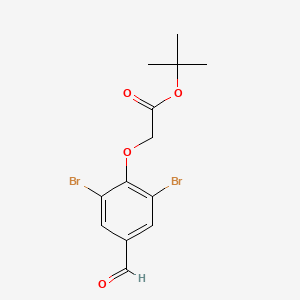
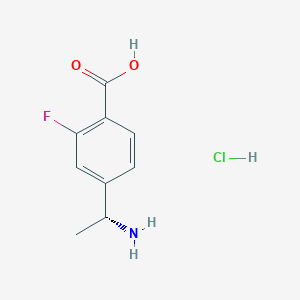

![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)

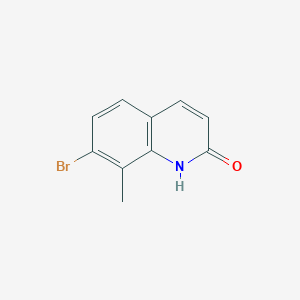

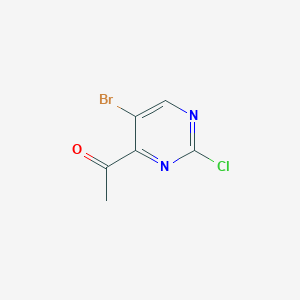
![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
